1-butyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazole and pyridine ring fused together, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclization to form the pyrazolopyridine core: This involves the condensation of the pyrazole with a suitable pyridine precursor.
Functional group modifications: Introduction of the butyl, cyclopropyl, and ethyl groups through various alkylation reactions.
Final coupling: The carboxamide group is introduced in the final step, often through an amide coupling reaction using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP binding, leading to reduced phosphorylation of downstream targets and altered cellular signaling.
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridines and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Examples include:
- 1-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
The uniqueness of 1-BUTYL-6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H28N6O/c1-4-6-11-27-20-19(14(3)25-27)17(12-18(24-20)15-7-8-15)21(28)22-13-16-9-10-23-26(16)5-2/h9-10,12,15H,4-8,11,13H2,1-3H3,(H,22,28) |
InChI Key |
VYGKYGUGGNWTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=NN4CC |
Origin of Product |
United States |
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